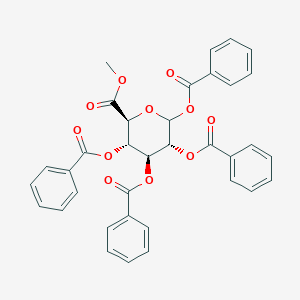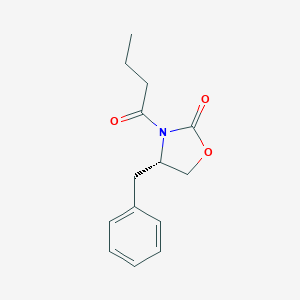
(S)-4-benzyl-3-butyryloxazolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-4-Benzyl-3-butyryloxazolidin-2-one and its derivatives typically involves the cyclization of amino acids or their esters. For example, oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-ones were synthesized starting from benzyl-N-Boc-(3R)-aminobutanoate, demonstrating the compound's role in forming ordered structures suitable for peptide bond formation (Lucarini & Tomasini, 2001).
Molecular Structure Analysis
The molecular structure of (S)-4-Benzyl-3-butyryloxazolidin-2-one derivatives has been elucidated using X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecule. For instance, (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one demonstrated a 1-D, slipped, face-to-face motif with off-set, head-to-tail stacked columns, indicating potential for organic electronics applications (Kumari et al., 2016).
Chemical Reactions and Properties
(S)-4-Benzyl-3-butyryloxazolidin-2-one participates in various chemical reactions, including cycloadditions and aminocyclizations. For example, cycloadditions with N-vinyl-2-oxazolidinone yield cis and trans diastereoisomers of 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans, showcasing its reactivity and potential in synthesizing heterocyclic compounds (Pałasz, 2005).
Physical Properties Analysis
The physical properties of (S)-4-Benzyl-3-butyryloxazolidin-2-one, including melting points, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. The crystal structures of related compounds, such as 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones, reveal diverse non-covalent interactions that stabilize their structures and influence their physical properties (Hattab et al., 2010).
Chemical Properties Analysis
The chemical properties of (S)-4-Benzyl-3-butyryloxazolidin-2-one, such as reactivity towards various reagents, stereoselectivity in reactions, and its role as a precursor in synthesis, are well-documented. Its utility in synthesizing highly fluorescent compounds and as a chiral auxiliary in asymmetric synthesis highlights its versatility in organic chemistry (Tang & Verkade, 1996).
Applications De Recherche Scientifique
Biofilm Inhibition : A study found that 5-Benzylidene-4-oxazolidinones, a class of compounds related to (S)-4-benzyl-3-butyryloxazolidin-2-one, effectively inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new chemotypes for studying bacterial biofilms (Edwards, Shymanska, & Pierce, 2017).
Asymmetric Synthesis of Chiral Aldehydes : The compound has been used in the asymmetric synthesis of chiral aldehydes via diastereoselective enolate alkylation, demonstrating its utility in organic synthesis (Bull, Davies, Nicholson, Sanganee, & Smith, 2003).
Stereochemical Applications : 4-Substituted-5,5-dimethyl oxazolidin-2-ones, similar to (S)-4-benzyl-3-butyryloxazolidin-2-one, are effective chiral auxiliaries for stereoselective enolate alkylations and Michael additions, which are pivotal in enolate-based organic synthesis (Davies & Sanganee, 1995).
Synthesis of Pseudoprolines : A study synthesized trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-ones, a class of pseudoprolines using (S)-4-benzyl-3-butyryloxazolidin-2-one, contributing to the understanding of peptide bond formation (Lucarini & Tomasini, 2001).
Antimicrobial Activity : Novel benzoxazole derivatives, related to (S)-4-benzyl-3-butyryloxazolidin-2-one, exhibit broad antimicrobial activity against various microorganisms, including drug-resistant strains, suggesting their potential as scaffolds for new drug designs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Synthesis of Chiral Oxazolidinones : A study presented a method for high-yielding, high diastereoselectivity synthesis of chiral oxazolidinones, which are significant for pharmaceutical applications (Seebach & Fadel, 1985).
Optical Materials : The compound (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one shows potential in organic light emitting devices and nonlinear optical materials due to its unique crystal structure and photophysical properties (Kumari, Varghese, & George, 2016).
Anticancer Agents : N-benzyl aplysinopsin analogs, related to (S)-4-benzyl-3-butyryloxazolidin-2-one, have shown potent growth inhibition against various cancer cells, highlighting their potential as anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. This could include toxicity, flammability, and environmental impact.
Orientations Futures
This would involve identifying areas where further research could be beneficial. This could be new potential applications, or areas where our understanding of the compound is still incomplete.
For a specific compound like “(S)-4-benzyl-3-butyryloxazolidin-2-one”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubMed for biological information, the Protein Data Bank for structural information, or the Royal Society of Chemistry’s ChemSpider for general chemical information can be very useful. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied.
Propriétés
IUPAC Name |
(4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJIYTVOUUVHRY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-benzyl-3-butyryloxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



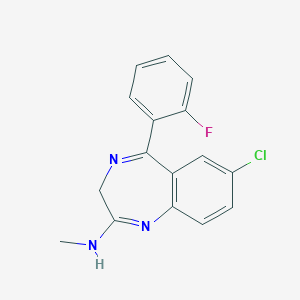
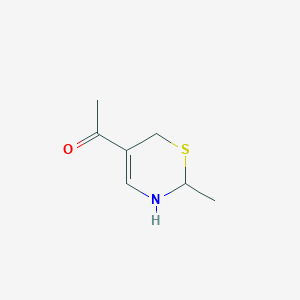
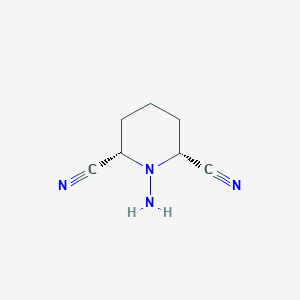

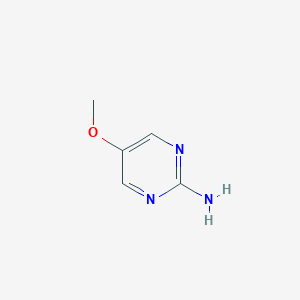

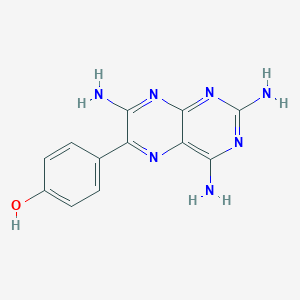
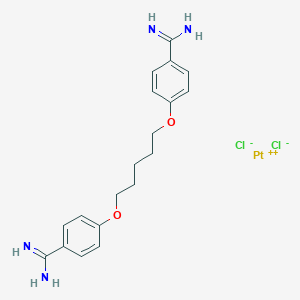
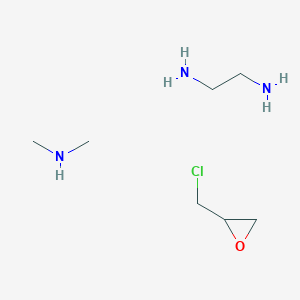
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)


